molecular formula C21H20O6 B3029849 Curcumin CAS No. 8024-37-1

Curcumin

Cat. No.: B3029849
CAS No.: 8024-37-1
M. Wt: 368.4 g/mol
InChI Key: VFLDPWHFBUODDF-FCXRPNKRSA-N
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Description

Curcumin is a bright yellow chemical compound produced by plants of the Curcuma longa species, commonly known as turmeric. It is the principal curcuminoid of turmeric, a member of the ginger family, Zingiberaceae. This compound is widely recognized for its potent antioxidant, anti-inflammatory, and anticancer properties, making it a popular ingredient in various health supplements and functional foods .

Mechanism of Action

Target of Action

Curcumin, a polyphenolic compound derived from turmeric, has been found to interact with a multitude of molecular targets. These include transcription factors such as NF-κB, AP-1, ß-catenin, and peroxisome proliferator-activated receptor , enzymes like COX-2, 5-LOX, and iNOS , and pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 . It also targets nuclear factor kappa beta (NF -k B) and its associated protein kinases, AP-1, lipooxigenases, plasminogen activator, cyclooxygenase-2, tumor growth factor beta (TGF-ß) and many others .

Mode of Action

This compound interacts with its targets in a variety of ways. It acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It also inhibits cell growth and stimulates apoptosis by interacting with several molecular targets .

Biochemical Pathways

This compound has been shown to modulate various biochemical pathways. It can potentially treat various diseases through the modulation of molecular signaling targets . It has been found to inhibit pathways like the PI3K-Akt signaling pathway, MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway . It also regulates pathways associated with signaling inflammation .

Pharmacokinetics

It has been found that this compound has good physicochemical, bioavailability, and admet properties . It also meets the Lipinski’s Rule of 5 for drug likeness .

Result of Action

This compound has been shown to have a variety of molecular and cellular effects. It exhibits antioxidant, anti-inflammatory, anticancer, and neuroprotective activities . It increases the effectiveness of chemotherapy and radiotherapy, which results in improving patient’s survival time, and increasing the expression of anti-metastatic proteins along with reducing their side effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound’s therapeutic effects can be enhanced by the preparation of Pickering emulsions stabilized with mineral or biopolymer-based nanoparticles . Also, the environment was found to be largely responsible for changes in yield and this compound content in turmeric cultivars .

Biochemical Analysis

Biochemical Properties

Curcumin plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory response . Additionally, this compound binds to and modulates the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions underline this compound’s potential as a modulator of inflammatory and immune responses.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation by affecting pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can alter gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing cellular responses to stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to various biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, this compound inhibits the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins, thereby affecting gene expression . Additionally, this compound can activate antioxidant response elements (ARE) by binding to the Nrf2 transcription factor, enhancing the expression of genes involved in antioxidant defense . These molecular interactions contribute to this compound’s broad spectrum of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of vanillin and acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction yields this compound as a bright yellow crystalline solid .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the rhizomes of Curcuma longa. Common extraction techniques include Soxhlet extraction, maceration, solvent extraction, ultrasound-assisted extraction, microwave-assisted extraction, enzyme-assisted extraction, and supercritical fluid extraction .

Chemical Reactions Analysis

Types of Reactions: Curcumin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition reactions. It can also participate in hydrolysis and enzymatic reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which can exhibit different biological activities .

Scientific Research Applications

Curcumin has a wide range of scientific research applications:

Properties

IUPAC Name

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
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InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+
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InChI Key

VFLDPWHFBUODDF-FCXRPNKRSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
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Molecular Formula

C21H20O6
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DSSTOX Substance ID

DTXSID8031077
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Molecular Weight

368.4 g/mol
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Physical Description

Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid
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Solubility

Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid
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Density

0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float
Record name CURCUMIN
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Mechanism of Action

Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2., Curcumin, a polyphenolic natural product, exhibits therapeutic activity against a number of diseases, attributed mainly to its chemical structure and unique physical, chemical, and biological properties. It is a diferuloyl methane molecule [1,7-bis (4-hydroxy-3- methoxyphenyl)-1,6-heptadiene-3,5-dione)] containing two ferulic acid residues joined by a methylene bridge. It has three important functionalities: an aromatic o-methoxy phenolic group, alpha, beta-unsaturated beta-diketo moiety and a seven carbon linker. Extensive research in the last two decades has provided evidence for the role of these different functional groups in its crucial biological activities. A few highlights of chemical structural features associated with the biological activity of curcumin are: The o-methoxyphenol group and methylenic hydrogen are responsible for the antioxidant activity of curcumin, and curcumin donates an electron/ hydrogen atom to reactive oxygen species. Curcumin interacts with a number of biomolecules through non-covalent and covalent binding. The hydrogen bonding and hydrophobicity of curcumin, arising from the aromatic and tautomeric structures along with the flexibility of the linker group are responsible for the non-covalent interactions. The alpha, beta-unsaturated beta-diketone moiety covalently interacts with protein thiols, through Michael reaction. The beta-diketo group forms chelates with transition metals, thereby reducing the metal induced toxicity and some of the metal complexes exhibit improved antioxidant activity as enzyme mimics. New analogues with improved activity are being developed with modifications on specific functional groups of curcumin..., The present study demonstrates that curcumin acts as pro-oxidant and sensitizes human lung adenocarcinoma epithelial cells (A549) to apoptosis via intracellular redox status mediated pathway. Results indicated that curcumin induced cell toxicity (light microscopy and MTT assay) and apoptosis (AnnexinV-FITC/PI labeling and caspase-3 activity) in these cells. These events seem to be mediated through generation of reactive oxygen species (ROS) and superoxide radicals (SOR) and enhanced levels of lipid peroxidation. These changes were accompanied by increase in oxidized glutathione (GSSG), reduced glutathione (GSH) and gamma-glutamylcysteine synthetase (gamma-GCS) activity, but decrease in GSH/GSSG ratio. The induction of apoptosis and decrease in GSH/GSSG ratio was also accompanied by sustained phosphorylation and activation of p38 mitogen activated protein kinase (MAPK). On the other hand, addition of N-acetyl cysteine (NAC), an antioxidant, blocked the curcumin-induced ROS production and rescued malignant cells from curcumin-induced apoptosis through caspase-3 deactivation. However, L-buthionine sulfoximine (BSO), a GSH synthesis blocking agent, further enhanced curcumin-induced ROS production and apoptosis in A549 cells. Decreased GSH/GSSG ratio seems to be a crucial factor for the activation of MAPK signaling cascade by curcumin. The study therefore, provides an insight into the molecular mechanism involved in sensitization of lung adenocarcinoma cells to apoptosis by curcumin., Curcumin has many pharmaceutical applications, many of which arise from its potent antioxidant properties. The present research examined the antioxidant activities of curcumin in polar solvents by a comparative study using ESR, reduction of ferric iron in aqueous medium and intracellular ROS/toxicity assays. ESR data indicated that the steric hindrance among adjacent big size groups within a galvinoxyl molecule limited the curcumin to scavenge galvinoxyl radicals effectively, while curcumin showed a powerful capacity for scavenging intracellular smaller oxidative molecules such as H2O2, HO-, ROO-. Cell viability and ROS assays demonstrated that curcumin was able to penetrate into the polar medium inside the cells and to protect them against the highly toxic and lethal effects of cumene hydroperoxide. Curcumin also showed good electron-transfer capability, with greater activity than trolox in aqueous solution. Curcumin can readily transfer electron or easily donate H-atom from two phenolic sites to scavenge free radicals. The excellent electron transfer capability of curcumin is because of its unique structure and different functional groups, including a beta-diketone and several pi electrons that have the capacity to conjugate between two phenyl rings. Therefore, since curcumin is inherently a lipophilic compound, because of its superb intracellular ROS scavenging activity, it can be used as an effective antioxidant for ROS protection within the polar cytoplasm., Curcumin (diferuloylmethane), the yellow pigment in Indian saffron (Curcuma longa; also called turmeric, haldi, or haridara in the East and curry powder in the West), has been consumed by people for centuries as a dietary component and for a variety of proinflammatory ailments. Extensive research within the last decade in cell culture and in rodents has revealed that curcumin can sensitize tumors to different chemotherapeutic agents including doxorubicin, 5-FU, paclitaxel, vincristine, melphalan, butyrate, cisplatin, celecoxib, vinorelbine, gemcitabine, oxaliplatin, etoposide, sulfinosine, thalidomide, and bortezomib. Chemosensitization has been observed in cancers of the breast, colon, pancreas, gastric, liver, blood, lung, prostate, bladder, cervix, ovary, head and neck, and brain and in multiple myeloma, leukemia, and lymphoma. Similar studies have also revealed that this agent can sensitize a variety of tumors to gamma radiation including glioma, neuroblastoma, cervical carcinoma, epidermal carcinoma, prostate cancer, and colon cancer. How curcumin acts as a chemosensitizer and radiosensitizer has also been studied extensively. For example, it downregulates various growth regulatory pathways and specific genetic targets including genes for NF-kappaB, STAT3, COX2, Akt, antiapoptotic proteins, growth factor receptors, and multidrug-resistance proteins. Although it acts as a chemosensitizer and radiosensitizer for tumors in some cases, curcumin has also been shown to protect normal organs such as liver, kidney, oral mucosa, and heart from chemotherapy and radiotherapy-induced toxicity. The protective effects of curcumin appear to be mediated through its ability to induce the activation of NRF2 and induce the expression of antioxidant enzymes (e.g., hemeoxygenase-1, glutathione peroxidase, modulatory subunit of gamma-glutamyl-cysteine ligase, and NAD(P)H:quinone oxidoreductase 1, increase glutathione (a product of the modulatory subunit of gamma-glutamyl-cysteine ligase), directly quench free radicals, and inhibit p300 HAT activity., For more Mechanism of Action (Complete) data for CURCUMIN (6 total), please visit the HSDB record page.
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Color/Form

Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol

CAS No.

458-37-7, 8024-37-1
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Melting Point

356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Q & A

Q1: How does curcumin exert its anti-inflammatory effects?

A1: this compound demonstrates anti-inflammatory activity through multiple mechanisms. Research suggests that it can suppress the activity of cyclooxygenase (COX) enzymes [], inhibit lipoxygenase enzyme activity [], and act as a free radical scavenger []. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) [, ], a key regulator of inflammation.

Q2: What is the role of this compound in modulating apoptosis?

A2: this compound has been shown to induce apoptosis in various cancer cell lines, including human colon cancer cells [] and lung adenocarcinoma cells []. This pro-apoptotic effect is thought to be mediated through various pathways, including activation of caspase-3 [], upregulation of the pro-apoptotic protein Bax [], and modulation of the RASSF1A protein [].

Q3: How does this compound impact angiogenesis?

A3: Studies have demonstrated that this compound exhibits anti-angiogenic activity by inhibiting endothelial cell proliferation [] and disrupting tube formation []. It has also been shown to modulate the activity of matrix metalloproteinases [], enzymes involved in the breakdown of the extracellular matrix during angiogenesis.

Q4: Can this compound influence mammalian target of rapamycin (mTOR) signaling?

A4: Yes, this compound has been found to inhibit mTOR complex 1 (mTORC1) signaling []. Interestingly, it appears to achieve this not by affecting upstream kinases like IGF-IR or PDK1, but rather by disrupting the interaction between mTOR and raptor, a key regulatory protein within the mTORC1 complex [].

Q5: Does this compound play a role in protecting against oxidative stress?

A5: this compound exhibits potent antioxidant properties. Studies show it can scavenge free radicals [] and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) []. These actions contribute to its protective effects against oxidative stress in various models, including ischemia-reperfusion injury [] and benzo(a)pyrene-induced lung injury [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C21H20O6, and its molecular weight is 368.38 g/mol.

Q7: What are some key spectroscopic characteristics of this compound?

A7: Infrared (IR) spectroscopy reveals characteristic absorption bands for phenolic –OH and C=O enol groups, indicative of its β–1,3 diketone system []. These bands can shift upon complexation with metal ions, providing information about the coordination chemistry of this compound [].

Q8: Is this compound stable in all environments?

A8: this compound's stability is influenced by factors like pH, temperature, and the presence of other compounds. It degrades rapidly in alkaline conditions [] and its stability can be affected by interactions with certain over-the-counter drugs [].

Q9: Are there strategies to enhance this compound's stability?

A9: Yes, encapsulating this compound in delivery systems like polymeric micelles [, ] or liposomes [, ] has been shown to significantly improve its stability.

Q10: How has computational chemistry been used to study this compound?

A10: Computational approaches like molecular docking have been employed to predict the binding affinities and interactions of this compound with potential target proteins [, ]. These studies provide insights into the molecular mechanisms underlying this compound's biological activities.

Q11: How do structural modifications of this compound affect its biological activity?

A11: Studies on this compound analogues, such as demethoxythis compound and bisdemethoxythis compound, reveal that even subtle structural changes can impact activity. For example, demethoxythis compound displayed greater potency against CYP2C9 compared to this compound and bisdemethoxythis compound []. Similarly, monoacetylthis compound exhibited stronger anti-inflammatory effects than this compound in vitro and in vivo [].

Q12: What are the main challenges associated with this compound's bioavailability?

A12: this compound suffers from poor bioavailability due to several factors, including limited absorption from the gastrointestinal tract, rapid metabolism, and rapid systemic elimination []. This poses a significant hurdle in translating its promising preclinical findings to clinical applications.

Q13: What strategies have been explored to enhance this compound's bioavailability?

A13: Several strategies aim to improve this compound's bioavailability:

  • Adjuvants: Co-administration with piperine, an alkaloid found in black pepper, can inhibit this compound's glucuronidation, thereby increasing its absorption [].
  • Liposomal formulations: Encapsulating this compound in liposomes can improve its solubility, stability, and cellular uptake [, ].
  • Nanoparticles: Formulating this compound as nanoparticles can enhance its solubility, stability, and targeted delivery [, ].
  • Phospholipid complexes: Complexation with phosphatidylcholine increases this compound's solubility and absorption [].
  • Structural analogues: Synthetic analogues like EF-24 have demonstrated improved pharmacokinetic profiles compared to this compound [].

Q14: How is this compound metabolized in the body?

A14: this compound undergoes extensive metabolism, primarily in the liver and intestine. The major metabolic pathway involves reduction to tetrahydrothis compound (THC) [, ]. Other metabolites include hexahydrothis compound, octahydrothis compound, and conjugates with glucuronic acid and sulfate [, ].

Q15: Are there species differences in this compound's pharmacokinetics?

A15: Yes, significant species differences exist. For instance, the ratio of THC to this compound in red blood cells after intravenous administration of liposomal this compound was markedly higher in dogs compared to humans []. These differences highlight the importance of considering species-specific pharmacokinetics when interpreting preclinical data.

Q16: What in vitro models have been used to study the effects of this compound?

A16: A wide range of in vitro models have been employed, including:

  • Cancer cell lines: Human colon cancer cells (HT-29, WiDr, HCT-116, SW480) [, ], lung adenocarcinoma cells (A549) [, ], prostate cancer cells (PC-3) [], and hepatocellular carcinoma cells (HepG2) [] have been used to study this compound's anti-proliferative, pro-apoptotic, and anti-angiogenic activities.
  • Primary cells: Primary endothelial cells and microglia have been used to investigate the effects of this compound on angiogenesis [, ] and inflammation [], respectively.

Q17: What in vivo models have been utilized to evaluate this compound's therapeutic potential?

A17: Several animal models have been used, including:

  • Rodent models of cancer: this compound's anti-tumor effects have been studied in xenograft models using human cancer cell lines, including colon cancer [], hepatocellular carcinoma [], and lung cancer [].
  • Models of inflammation and oxidative stress: this compound's protective effects have been investigated in models of global cerebral ischemia [], ethanol-induced liver injury [], and benzo(a)pyrene-induced lung injury [].

Q18: Is this compound considered safe for human consumption?

A18: this compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) as a food additive.

Q19: How can this compound be delivered more effectively to target tissues?

A19: Targeted drug delivery strategies for this compound include:

  • Nanoparticles: Nanoparticles can be functionalized to target specific cell types or tissues, improving drug delivery and reducing off-target effects [].
  • Liposomes: Liposomal formulations can enhance drug delivery to specific tissues and cells, improving therapeutic efficacy [].

Q20: What analytical techniques are commonly used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) [, , ] is widely employed for quantifying this compound and its metabolites in biological samples. Other methods include spectrophotometry and thin layer chromatography (TLC) [].

Q21: What techniques are used to characterize the structure of this compound and its complexes?

A21: Techniques like Fourier-transform infrared spectroscopy (FTIR) [, , , ], X-ray diffraction [], and nuclear magnetic resonance (NMR) spectroscopy [] are valuable for characterizing the structure of this compound and its complexes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.